molecular formula C19H30N2O2 B13161966 tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-4-yl)carbamate

tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-4-yl)carbamate

Cat. No.: B13161966
M. Wt: 318.5 g/mol
InChI Key: YZUWHSJNFAERJI-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-4-yl)carbamate is a chemical compound with the molecular formula C19H30N2O2. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-benzyl-2,6-dimethylpiperidin-4-amine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-4-yl)carbamate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of tert-butyl, benzyl, and piperidine moieties, which confer distinct reactivity and biological activity. This makes it valuable in specialized synthetic and research applications .

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-4-yl)carbamate

InChI

InChI=1S/C19H30N2O2/c1-14-11-17(20-18(22)23-19(3,4)5)12-15(2)21(14)13-16-9-7-6-8-10-16/h6-10,14-15,17H,11-13H2,1-5H3,(H,20,22)

InChI Key

YZUWHSJNFAERJI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(N1CC2=CC=CC=C2)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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